molecular formula C23H24N2O6 B270877 2-(2-Ethylanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate

2-(2-Ethylanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate

Cat. No. B270877
M. Wt: 424.4 g/mol
InChI Key: QJEAMVFIIDPDKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Ethylanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as EACA, and it is a member of the pyrrolidinecarboxylate family of compounds. EACA has been found to have a range of biochemical and physiological effects, and it is believed to have potential therapeutic applications in a number of different fields.

Mechanism of Action

The mechanism of action of EACA is not fully understood, but it is believed to involve the inhibition of plasminogen activators. EACA has been found to bind to the active site of plasminogen activators, preventing them from catalyzing the conversion of plasminogen to plasmin. This inhibition of plasminogen activation results in the prevention of blood clot breakdown and the inhibition of cancer cell migration and invasion.
Biochemical and Physiological Effects
EACA has a number of biochemical and physiological effects, including the inhibition of plasminogen activators, the prevention of blood clot breakdown, and the inhibition of cancer cell migration and invasion. In addition, EACA has been found to have anti-inflammatory effects, and it has been shown to reduce the production of pro-inflammatory cytokines in vitro.

Advantages and Limitations for Lab Experiments

EACA has a number of advantages and limitations for use in lab experiments. One of the main advantages of EACA is its potent inhibitory activity against plasminogen activators, which makes it a valuable tool for studying the role of these enzymes in disease processes. However, EACA has a relatively short half-life in vivo, which limits its usefulness in animal studies. In addition, EACA can be difficult to dissolve in aqueous solutions, which can make it challenging to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research on EACA. One promising area of research involves the development of new analogs of EACA that may have improved pharmacokinetic properties and increased potency against plasminogen activators. In addition, there is growing interest in the use of EACA as a therapeutic agent in the treatment of thrombosis and cancer metastasis. Further research in these areas may lead to the development of new and more effective treatments for these diseases.

Synthesis Methods

EACA can be synthesized using a variety of different methods, but the most common method involves the reaction of 2-(2-aminophenyl)acetic acid with 1-(4-carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. This reaction results in the formation of EACA as a white crystalline powder.

Scientific Research Applications

EACA has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of EACA as an inhibitor of plasminogen activators. Plasminogen activators are enzymes that play a critical role in the breakdown of blood clots, and they have been implicated in a number of different disease processes, including thrombosis and cancer metastasis. EACA has been found to be a potent inhibitor of plasminogen activators, and it is believed that this compound may have therapeutic applications in the treatment of these diseases.

properties

Product Name

2-(2-Ethylanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate

Molecular Formula

C23H24N2O6

Molecular Weight

424.4 g/mol

IUPAC Name

[2-(2-ethylanilino)-2-oxoethyl] 1-(4-methoxycarbonylphenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C23H24N2O6/c1-3-15-6-4-5-7-19(15)24-20(26)14-31-23(29)17-12-21(27)25(13-17)18-10-8-16(9-11-18)22(28)30-2/h4-11,17H,3,12-14H2,1-2H3,(H,24,26)

InChI Key

QJEAMVFIIDPDKD-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)C(=O)OC

Canonical SMILES

CCC1=CC=CC=C1NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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